Fosfluconazole is a member of triazoles, a triazole antifungal drug and a conazole antifungal drug. It has a role as a prodrug. It is functionally related to a fluconazole.
Synthesis Analysis
The synthesis of Fosfluconazole involves the phosphorylation of Fluconazole, specifically at the sterically hindered tertiary alcohol. [] A detailed description of the synthetic route and its development for commercial production can be found in the paper "The Discovery and Process Development of a Commercial Route to the Water Soluble Prodrug, Fosfluconazole". []
Molecular Structure Analysis
The primary chemical reaction involving Fosfluconazole is its enzymatic hydrolysis by alkaline phosphatase to yield Fluconazole and phosphoric acid. [, , , ] This bioconversion is concentration-dependent and exhibits Michaelis-Menten kinetics. [] Studies using Caco-2 cells determined the Michaelis-Menten constant (Km) for Fosfluconazole to be 351 μM. [] This conversion is more efficient in the apical compartment of Caco-2 monolayers, indicating a polarized localization of alkaline phosphatase in differentiated Caco-2 cells. []
Mechanism of Action
Fosfluconazole itself does not possess antifungal activity. [] Its mechanism of action relies on its conversion to Fluconazole. [, , ] Fluconazole, a potent triazole antifungal, inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51). [, ] This inhibition disrupts the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane, leading to cell death. []
Physical and Chemical Properties Analysis
The key physical property of Fosfluconazole is its enhanced water solubility compared to Fluconazole. [, ] This improved solubility allows for the administration of higher doses in smaller volumes, which is particularly advantageous for intravenous administration. [, ] Detailed analysis of other physical and chemical properties was not found in the reviewed papers.
Applications
Pharmacokinetic studies: Numerous studies have investigated the pharmacokinetics of Fosfluconazole and its conversion to Fluconazole in various populations, including healthy volunteers, [, , , ] patients with hepatic impairment, [] patients with renal impairment, [] and extremely low birth weight infants. []
Treatment of fungal infections: Fosfluconazole has been investigated in clinical trials for treating deep-seated mycosis caused by Candida and Cryptococcus species. []
Prophylaxis of fungal infections: Fosfluconazole has shown potential as a prophylactic agent against invasive fungal infections in vulnerable populations, such as very low birth weight infants. []
In vitro model for prodrug bioconversion: Fosfluconazole serves as a probe prodrug in evaluating in vitro models for alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs. []
Future Directions
Optimization of dosing regimens: Further research is needed to determine optimal dosing strategies for Fosfluconazole in various patient populations, including neonates, infants, and those with hepatic or renal impairment. []
Investigating drug-drug interactions: Conducting thorough studies to further elucidate the potential for drug-drug interactions with Fosfluconazole, particularly in patients receiving other medications metabolized by CYP3A4. [, , ]
Related Compounds
Fluconazole
Compound Description: Fluconazole (FLCZ) is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for ergosterol biosynthesis. [, , , , , , , , ] FLCZ is the active metabolite of fosfluconazole. [, , , , , , , , , ]
Relevance: Fluconazole is the active metabolite of fosfluconazole, formed through the hydrolysis of the phosphate group. [, , , ] Both compounds exhibit antifungal activity, with fosfluconazole acting as a prodrug that is rapidly converted to fluconazole in vivo. [, , , ]
Itraconazole
Compound Description: Itraconazole (ITZ) is a triazole antifungal agent, similar in structure and mechanism of action to fluconazole. [, , ] Itraconazole also inhibits fungal cytochrome P450 enzymes, disrupting ergosterol synthesis. []
Voriconazole
Compound Description: Voriconazole (VCZ) is another triazole antifungal agent that acts on fungal cytochrome P450 enzymes, inhibiting ergosterol synthesis. [, , ] It is often used in treating invasive fungal infections, particularly in immunocompromised individuals. [, ]
Relevance: Voriconazole is structurally and mechanistically similar to both fluconazole and fosfluconazole, as all three belong to the triazole class of antifungals and target ergosterol biosynthesis. [, , ] Like itraconazole, voriconazole has a different pharmacokinetic profile compared to fluconazole. [] It is noteworthy that in a patient with fluconazole-resistant pulmonary cryptococcosis, a combination of voriconazole and liposomal amphotericin B was successful in treatment. []
Fosphenytoin
Compound Description: Fosphenytoin is a water-soluble prodrug of phenytoin, an anticonvulsant medication. [, ] It is rapidly converted to phenytoin by alkaline phosphatase in the body. [, ]
Relevance: While not an antifungal, fosphenytoin shares a crucial similarity with fosfluconazole: both are phosphate prodrugs. [, ] This design strategy utilizes the phosphate group to enhance the water solubility of the parent drug, allowing for easier intravenous administration. [, ] Similar to fosfluconazole's conversion to fluconazole, fosphenytoin relies on enzymatic cleavage by alkaline phosphatase to release the active phenytoin. [, ]
Micafungin
Compound Description: Micafungin (MCFG) is an echinocandin antifungal, differing in structure and mechanism of action from triazoles like fosfluconazole. [, , ] Micafungin inhibits the synthesis of 1,3-β-D-glucan, a key component of the fungal cell wall. [, , ]
Relevance: Micafungin represents a different class of antifungal compared to fosfluconazole. [, , ] While both target fungal cells, they do so by disrupting different pathways: micafungin inhibits cell wall synthesis, while fosfluconazole (after conversion to fluconazole) inhibits ergosterol biosynthesis. [, , ] Interestingly, a case report describes the successful treatment of Candida thrombophlebitis with a combination of micafungin and fosfluconazole after micafungin alone proved ineffective. [] Another study indicated both micafungin and fosfluconazole were safe and effective for prophylaxis against invasive fungal infections in children. []
Amphotericin B
Compound Description: Amphotericin B is a broad-spectrum antifungal agent that binds to ergosterol in the fungal cell membrane, leading to cell death. [, , ] It is available in various formulations, including a liposomal form (liposomal amphotericin B) that exhibits improved safety and tolerability. [, , ]
Relevance: Amphotericin B, particularly in its liposomal form, is often used as a first-line treatment for severe fungal infections, while fosfluconazole (and fluconazole) are typically used for less severe infections or for prophylaxis. [, ] A case study highlighted successful treatment of fluconazole-resistant pulmonary cryptococcosis using a combination of voriconazole and liposomal amphotericin B. []
Metronidazole
Compound Description: Metronidazole is an antibiotic effective against anaerobic bacteria and certain parasites. []
Relevance: While not an antifungal, metronidazole is mentioned in a case study alongside fosfluconazole, as the patient presented with both pulmonary cryptococcosis (treated with fosfluconazole) and pseudomembranous colitis (treated with metronidazole). []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Human African trypanosomiasis (HAT, also colloquially referred to as sleeping sickness), caused by T. brucei gambiense and T. brucei rhodesiense, remains a moderate risk (>1/10,000 inhabitants per year in endemic areas) despite focussed control efforts. Transmitted by the bite of an infected tsetse fly, HAT is biphasic with a first (hemolymphatic) stage that progresses to a second (meningoencephalitic) stage in which patients experience progressively worsening neurological symptoms and eventually die if left untreated. Historical treatment options for meningoencephalitic HAT include [melarsoprol], [eflornithine], and [nifurtimox]/[eflornithine] combination therapy (NECT), though [melarsoprol] is highly toxic and each treatment requires lengthy infusions that are difficult to administer in resource-limited settings. Fexinidazole, which was originally developed in the 1970s/80s by Hoechst AG and subsequently rediscovered through the Drugs for Neglected Diseases Initiative (DNDi) in 2005, is the first all-oral treatment for first and second stage HAT caused by T. brucei gambiense. Fexinidazole received a positive opinion from the European Medicines Agency (EMA) in November 2018 and was approved by the FDA on July 16, 2021. It is currently marketed by Sanofi-Aventis. Fexinidazole is a Nitroimidazole Antimicrobial. The mechanism of action of fexinidazole is as a Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2B6 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A5 Inhibitor, and Cytochrome P450 1A2 Inducer, and Cytochrome P450 2B6 Inducer, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Organic Cation Transporter 2 Inhibitor, and Organic Anion Transporter 1 Inhibitor, and Organic Anion Transporter 3 Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor, and Multidrug and Toxin Extrusion Transporter 2 K Inhibitor. Fexinidazole is a nitroimidazole antimicrobial agent used to treat African trypanosomiasis, a severe and usually fatal parasitic infection caused by Trypanosoma brucei gambiense, also known as sleeping sickness. Fexinidazole is commonly associated with serum aminotransferase elevations when given in high doses for more than a few weeks, but elevations are uncommon and generally mild and transient when fexinidazole is given in the recommended doses for 10 days for African trypanosomiasis.
Fexofenadine is a piperidine-based anti-histamine compound. It has a role as a H1-receptor antagonist and an anti-allergic agent. It is a member of piperidines and a tertiary amine. It is functionally related to an isobutyric acid. Fexofenadine is an over-the-counter second-generation antihistamine used in the treatment of various allergic symptoms. It is selective for the H1 receptor, carries little-to-no activity at off-targets, and does not cross the blood-brain barrier - this is in contrast to previous first-generation antihistamines, such as [diphenhydramine], which readily bind to off-targets that contribute to side effects such as sedation. Fexofenadine is the major active metabolite of [terfenadine] and is administered as a racemic mixture in which both enantiomers display approximately equivalent antihistamine activity. Fexofenadine is a Histamine-1 Receptor Antagonist. The mechanism of action of fexofenadine is as a Histamine H1 Receptor Antagonist. Fexofenadine is a second generation antihistamine that is used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Fexofenadine has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury. Fexofenadine is a natural product found in Streptomyces platensis with data available. Fexofenadine is a second generation, long-lasting selective histamine H1 receptor antagonist with antiinflammatory property. Fexofenadine is a highly selective and reversible competitor at peripheral H1 histamine receptors in the gastrointestinal (GI) tract, blood vessels, and bronchial smooth muscle. This agent interferes with mediators release from mast cells either by inhibiting calcium ion influx across mast cell/basophil plasma membrane or by inhibiting intracellular calcium ion release within the cells. In addition fexofenadine may also inhibit the late-phase allergic reaction by acting on leukotrienes or prostaglandins, or by producing an anti-platelet activating factor effect. Overall, this agent blocks the actions of endogenous histamine, thereby leads to temporary relief of the negative symptoms associated with histamine and achieve effects such as decreased vascular permeability, reduction of pruritus and localized smooth muscle relaxation. Fexofenadine is an antihistamine drug used in the treatment of hayfever and similar allergy symptoms. It was developed as a successor of and alternative to terfenadine, an antihistamine with potentially fatal contraindications. Fexofenadine, like other second-generation antihistamines, does not readily enter the brain from the blood, and so causes less drowsiness than first generation histamine receptor antagonists; Fexofenadine hydrochloride (brand names include Allegra and Telfast) is an antihistamine drug used in the treatment of hayfever and similar allergy symptoms. It was developed as a successor of and alternative to terfenadine, an antihistamine with potentially fatal contraindications. Fexofenadine, like other second generation antihistamines, does not readily enter the brain from the blood, and so causes less drowsiness than first-generation histamine-receptor antagonists. See also: Fexofenadine Hydrochloride (has salt form).
Fezolinetant is a triazolopyrazine that is 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine substituted by 3-methyl-1,2,4-thiadiazol-5-yl, 4-fluorobenzoyl and methyl groups at positions 3, 7, and 8R, respectively. It is a prescription medicine used to reduce moderate to severe vasomotor symptoms due to menopause. It has a role as a neurokinin-3 receptor antagonist. It is a member of monofluorobenzenes, a triazolopyrazine, a member of thiadiazoles, a member of benzamides and a tertiary carboxamide. Vasomotor symptoms (VMS), more colloquially known as hot flashes or night sweats, are some of the most common symptoms in menopause. With a median duration of 7.4 years, vasomotor symptoms are also the most common reasons why women seek treatments for menopausal issues. Although mostly considered a nuisance, vasomotor symptoms can significantly affect quality of life, as women with 7 or more moderate to severe VMS daily have reported a decline in sleep quality, concentration, sexual activity, energy, and concentration. Although the pathophysiology of VMS is not fully understood, unpredictable fluctuation in estrogen levels is thought to be the main cause of VMS, as estrogen therapy has been one of the most effective treatments for VMS by relieving symptoms in as many as 95% of menopausal women. Women undergoing abrupt menopause due to oophorectomy also experienced more severe symptoms than those going through a gradual transition. Additionally, thermoregulatory dysfunction has been proposed as one of the three possible mechanisms for VMS in menopause. Estrogen is a potent neuromodulator, particularly in the hypothalamus, and has been shown to be involved as a negative regulator in generating Gonadotropin-releasing hormone (GnRH) pulse through the kisspeptin, neurokinin B, and dynorphin (KNDy) neurons. NK3, one of the receptors expressed in KNDy neurons, is activated by neurokinin B and can thus induce the release of GnRH. Lower estrogen levels during menopause will decrease the estrogen-mediated feedback loop and increase neurokinin B signalling, increasing the activity of KNDy neurons and therefore the activity of the temperature control center. By antagonizing NK3 receptors, neuronal signalling can be dampened to reduce VMS. Although hormone therapy is available for menopausal women, safety and tolerability concerns, such as an increased risk of stroke and venous thromboembolism or hormone-dependent cancer like breast cancer, can prevent some women from receiving this treatment. Fezolinetant, an NK3 receptor antagonist, was developed in response to this issue as well as more understanding of the role of NK3R in the hypothalamic-pituitary-gonadal (HPG) axis. Although previous NK3 receptor antagonists exist, such as osanetant and talnetant, only fezolinetant showed tangible effects on the HPC axis, potentially due to its favorable pharmacokinetics profile to cross the blood-brain barrier. Fezolinetant was approved by the FDA in May 2023 under the brand name Veozah. It was subsequently approved by the EMA in December 2023 for the same indication. Fezolinetant is a Neurokinin 3 Receptor Antagonist. The mechanism of action of fezolinetant is as a Neurokinin 3 Receptor Antagonist.
FF-10101-01 is under investigation in clinical trial NCT03194685 (Study of FF-10101-01 in Patients With Relapsed or Refractory Acute Myeloid Leukemia).